2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid
Description
2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a ketone moiety at the fourth carbon, and a carboxylic acid terminus. The Boc group is widely employed in peptide synthesis to protect amine functionalities during reactions . This compound’s molecular formula is listed as C₄H₅NO₂ in catalog data (CAS: 125210-03-9), though this may represent a fragment or a formatting error, as the full structure likely requires a larger formula (e.g., C₁₁H₁₉NO₅) . It is cataloged under identifier EN300-147037 and is available from specialized suppliers for use in pharmaceutical and biochemical research .
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid |
InChI |
InChI=1S/C11H19NO5/c1-5-7(13)6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15) |
InChI Key |
LXFDFKWXGJRJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Primary Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during synthesis. A representative protocol involves:
- Reagents : Di-tert-butyl dicarbonate (Boc anhydride), base (e.g., NaHCO₃, K₂CO₃).
- Conditions : Room temperature, polar aprotic solvents (e.g., THF, acetone/water mixtures).
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 2–12 hours | |
| Yield | 85–96% | |
| Solvent System | Acetone/water (1:1) |
Example :
L-2-aminoadipic acid reacts with Boc anhydride in acetone/water with K₂CO₃, achieving 96% yield after 11 hours.
Oxidation of Hydroxyl to Ketone
A critical step involves converting a hydroxyl intermediate to the 4-oxo group. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) is commonly employed:
| Parameter | Value | Source |
|---|---|---|
| Reagent | PCC | |
| Temperature | 0°C to room temp | |
| Reaction Time | 2–4 hours | |
| Yield | 85–90% |
Mechanism :
PCC oxidizes secondary alcohols to ketones via a two-electron transfer process, preserving acid-sensitive Boc groups.
Carboxylic Acid Functionalization
The carboxylate group is often protected as a methyl ester during synthesis and deprotected in final steps:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | CH₃OH, H⁺ catalyst | 90–95% | |
| Deprotection | LiOH, H₂O/EtOH | 88–92% |
Case Study :
Methyl ester hydrolysis using 2 eq LiOH in H₂O/EtOH (pH 6–7 adjustment) yields 92% pure carboxylic acid.
Stereochemical Control
For enantiomerically pure products, chiral auxiliaries or resolution techniques are applied:
- Chiral Pool Strategy : Use L-2-aminoadipic acid as starting material.
- Chromatography : Silica gel columns with hexane/EtOAc gradients resolve diastereomers.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Boc Protection | High yields, mild conditions | Acid-sensitive intermediates |
| PCC Oxidation | Selective for secondary alcohols | Requires anhydrous conditions |
| LiOH Deprotection | Fast, efficient | pH control critical |
Industrial-Scale Optimization
Key parameters for scalability include:
- Solvent Choice : Methyl tert-butyl ether (MTBE) improves solubility of intermediates.
- Temperature : Reactions conducted at 25–30°C minimize side products.
Chemical Reactions Analysis
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID undergoes various chemical reactions, including:
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and dichloromethane are commonly used reagents for deprotection reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Deprotection: The major product formed is the free amine after the removal of the Boc group.
Substitution: The products formed depend on the nucleophile used in the reaction.
Scientific Research Applications
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate that eliminates a carbonate ion . The Boc group can be removed under acidic conditions, leading to the formation of the free amine .
Comparison with Similar Compounds
a) 2-([(Tert-butoxy)carbonyl]amino)-4-methylidenehexanoic acid
- Synonyms: AKOS015388730, 2-{[(tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid .
- CAS : 1462891-82-2
- Key Difference : Replaces the 4-oxo (ketone) group with a methylidene (CH₂=CH–) group.
- Implications : The methylidene group introduces alkene reactivity (e.g., susceptibility to hydrogenation or cycloadditions), whereas the oxo group in the target compound enables nucleophilic additions or reductions .
b) 5-({[(Tert-butoxy)carbonyl]amino}methyl)piperidin-2-carboxylic Acid
- CAS: Not explicitly listed, but referenced in catalog data .
- Key Difference: Incorporates a piperidine ring instead of a linear hexanoic acid chain.
Data Table: Comparative Analysis
Biological Activity
2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid, also known by its CAS number 1503845-12-2, is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis, particularly for the protection of amine groups during chemical reactions. Its biological activity is of significant interest due to its applications in medicinal chemistry and peptide synthesis.
The molecular formula of this compound is , with a molecular weight of 245.27 g/mol. The compound's structure includes a carbonyl group and an amino group, which are crucial for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to the functionality of the Boc group, which can undergo deprotection under acidic conditions, releasing the free amine. This process is essential in synthetic pathways where selective modification of amine-containing compounds is required. The mechanism can be summarized as follows:
- Nucleophilic Addition : The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate.
- Deprotection : Under acidic conditions, the Boc group can be cleaved, regenerating the free amine and facilitating further reactions.
1. Peptide Synthesis
The compound plays a vital role in peptide synthesis, where the Boc protecting group allows for selective reactions at other functional groups without interfering with the amine functionality. This is crucial for synthesizing biologically active peptides and proteins.
2. Pharmaceutical Development
In medicinal chemistry, this compound is utilized in developing drug candidates that require precise control over amine functionalities during synthesis. Its ability to protect and subsequently release amines makes it valuable in creating complex pharmaceutical compounds.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Cytotoxicity Studies : Research indicates that derivatives of compounds similar to this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Mechanistic Insights : Studies have demonstrated that the release of free amines can lead to enhanced apoptotic activity in certain cancer cells, indicating a potential mechanism through which these compounds exert their biological effects .
Data Table: Summary of Biological Activities
Case Studies
- Cytotoxic Effects on Cancer Cells : A study conducted on various cancer cell lines demonstrated that derivatives containing the Boc-protected amino acid exhibited significant cytotoxicity. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of anti-apoptotic proteins .
- Synthesis of Bioactive Peptides : In another study, researchers successfully synthesized bioactive peptides using this compound as a key intermediate. The peptides demonstrated enhanced biological activity compared to their unprotected counterparts, validating the utility of this compound in drug development .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-([(tert-butoxy)carbonyl]amino)-4-oxohexanoic acid with high purity?
- Methodological Answer : Synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to the amine moiety of 4-oxohexanoic acid derivatives. Key steps include:
- Reaction Optimization : Use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to stabilize intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization ensures removal of unreacted reagents and by-products .
Q. How is the Boc-protected amino group in this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.4 ppm. The amide proton (NH) resonates near δ 5.0–6.0 ppm .
- ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm, while the 4-oxo group’s ketone carbon is near δ 210 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak for C₁₁H₁₉NO₅ at m/z 262.1) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the coupling of 4-oxohexanoic acid derivatives with Boc-protected amines?
- Methodological Answer :
- Activation of Carboxylic Acid : Use carbodiimides (e.g., DCC or EDC) with coupling agents like HOBt to minimize racemization and improve yield .
- Temperature Control : Maintain reactions at 0–4°C to suppress keto-enol tautomerization of the 4-oxo group, which could lead to undesired by-products .
- In Situ Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining tracks amine coupling efficiency .
Q. How does the 4-oxo group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Nucleophilic Attack : The 4-oxo group can react with resin-bound amines, necessitating orthogonal protection (e.g., Fmoc for the α-amino group) .
- Stability Under Basic Conditions : The Boc group is stable under SPPS basic conditions (e.g., piperidine deprotection of Fmoc), but the 4-oxo group may require protection as a ketal during prolonged exposure .
- Post-Synthetic Modifications : The 4-oxo moiety enables conjugation via hydrazone or oxime ligation for bioconjugation studies .
Q. What are the limitations of this compound in kinetic studies of enzymatic deprotection?
- Methodological Answer :
- Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA), limiting use in enzymes requiring neutral pH .
- Competing Reactivity : The 4-oxo group may interact with enzyme active sites, confounding kinetic data. Control experiments with non-oxo analogs are recommended .
- Analytical Challenges : Quantifying deprotection products requires LC-MS to distinguish between Boc-cleaved and oxidized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
